Flurbiprofen
Overview
Description
Flurbiprofen is a member of the phenylalkanoic acid derivative family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is primarily indicated as a pre-operative anti-miotic (in an ophthalmic solution) as well as orally for arthritis or dental pain .
Synthesis Analysis
A new and practical method for the preparation of this compound from 4-bromo-2-fluorobiphenyl has been reported, which achieves a good overall yield (20%) and high enantioselectivity (96%) .
Molecular Structure Analysis
This compound is a monocarboxylic acid that is a 2-fluoro-[1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid . It is a fluorobiphenyl and a monocarboxylic acid. It is functionally related to a propionic acid .
Chemical Reactions Analysis
This compound has been studied in the context of its interaction with other substances. For example, a complex between this compound and Lidocaine was obtained by heating in ethanol . The interaction between the carboxyl group of this compound and the secondary amine of Lidocaine contributed to the molecular complex formation .
Physical and Chemical Properties Analysis
This compound is a monocarboxylic acid that is a 2-fluoro-[1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid . It has a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol .
Scientific Research Applications
Muscle Injury and Recovery
Research has shown that Flurbiprofen can influence the recovery process of muscles after exercise-induced injury. In an animal study, it was observed that while this compound facilitated a more complete functional recovery in the short term, it was associated with a deficit in torque and force generation in the long term. The study highlighted this compound's short-term protective effect on muscle fibers but suggested a potentially delayed or ineffectual regenerative response in treated muscles (Mishra et al., 1995).
Dental Applications
In the context of dental procedures, preoperative administration of this compound was found to significantly reduce postoperative pain following endodontic treatments. This suggests this compound's effectiveness in managing pain associated with dental procedures, offering a potential pre-treatment strategy to improve patient comfort (Flath et al., 1987).
Platelet Function and Thromboembolic Disease
This compound's impact on platelet function and its potential therapeutic application in the management of thromboembolic disease have been explored. It inhibits platelet aggregation in response to various stimuli and demonstrates a capacity to influence blood coagulation processes without affecting bleeding time or platelet count in normal volunteers (Davies et al., 1974).
Periodontal Disease
A study on the effects of this compound on periodontitis in rhesus monkeys showed significant inhibition of attachment loss, gingival redness, and bleeding on probing in treated animals. This provides evidence for this compound's potential as an adjunctive therapy in managing periodontal disease, highlighting its role in inhibiting the progression of this condition (Offenbacher et al., 1987).
Migraine Prophylaxis
This compound has been studied for its efficacy in migraine prophylaxis, where it significantly reduced migraine intensity, total hours with migraine, and the dosing frequency of relief medication. This suggests its utility in reducing the severity and frequency of migraines, presenting an alternative option for migraine management (Solomon & Kunkel, 1991).
Orthodontic Applications
The role of this compound in orthodontics was examined through its effect on tooth movement in rabbits, where it partially inhibited orthodontic tooth movement by affecting osteoclast activity. This suggests its potential to modulate bone resorption processes in orthodontic treatments (Sandy & Harris, 1984).
Mechanism of Action
Target of Action
Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound acts by reversibly inhibiting the COX enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . This results in lower concentrations of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, which are involved in mediating inflammatory responses . Additionally, this compound has been shown to inhibit the translocation of cPLA2α to the plasma membrane, curtailing the availability of arachidonic acid .
Pharmacokinetics
This compound exhibits stereoselectivity in its pharmacokinetics . The absorption of this compound is rapid and almost complete when given orally . It binds extensively to plasma albumin, and substantial concentrations of the drug are attained in synovial fluid . This compound is eliminated following extensive biotransformation to glucuroconjugated metabolites . Approximately 20% of this compound is eliminated unchanged . The excretion of conjugates may be tied to renal function as accumulation of conjugates occurs in end-stage renal disease .
Result of Action
The primary result of this compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . This compound is used for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability . Interactions with other medicinal products can affect the pharmacokinetics and pharmacodynamics of this compound . Furthermore, the polymorphic CYP2C9 enzyme, which metabolizes this compound, can lead to high inter-subject variability in its pharmacokinetics .
Safety and Hazards
Flurbiprofen is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organs being the Respiratory system .
Biochemical Analysis
Biochemical Properties
Flurbiprofen exhibits anti-inflammatory, analgesic, and antipyretic activities . It is a potent non-selective inhibitor of prostaglandin biosynthesis in vitro and in vivo, due possibly to the inhibition of endoperoxygenase, which catalyses conversion of arachidonic acid to cyclic endoperoxide . The major metabolite of this compound is 4’-hydroxy-flurbiprofen, which shows little anti-inflammatory activity .
Cellular Effects
This compound has been shown to cause marked inhibition of the secondary phase of platelet aggregation induced by adenosine diphosphate and adrenaline as well as collagen-induced aggregation in vitro and in vivo . It also has potential effects on various types of cells and cellular processes, including effects on gene expression, cell signaling pathways, and cellular metabolism .
Molecular Mechanism
This compound acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX). It inhibits both COX-1 and COX-2 enzymes, which results in decreased formation of prostaglandin precursors . This inhibition of COX enzymes is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of this compound .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed with maximum plasma concentration observed between 0.5 and 3 h after oral administration . The effects of this compound may change over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, a study showed that an animal group treated with 10 mg/kg of this compound showed significantly better anti-inflammatory and analgesic effects than a group treated with 500 mg/kg of oil alone .
Metabolic Pathways
This compound is extensively metabolized via hydroxylation by cytochrome P450 (CYP) 2C9 and glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A9 . The metabolites are primarily eliminated in the kidney and an excreted ratio of unchanged this compound in urine is less than 3% .
Transport and Distribution
This compound is well absorbed after oral administration It is known that this compound is highly bound (>99%) to plasma albumin , which may play a role in its transport and distribution.
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with COX enzymes located in the endoplasmic reticulum and nuclear envelope .
Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037231 | |
Record name | Flurbiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.49e-02 g/L | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Similar to other NSAIAs, the anti-inflammatory effect of flurbiprofen occurs via reversible inhibition of cyclooxygenase (COX), the enzyme responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway. This effectively decreases the concentration of prostaglandins involved in inflammation, pain, swelling and fever. Flurbiprofen is a non-selective COX inhibitor and inhibits the activity of both COX-1 and -2. It is also one of the most potent NSAIAs in terms of prostaglandin inhibitory activity. | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5104-49-4 | |
Record name | Flurbiprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5104-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurbiprofen [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005104494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | flurbiprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flurbiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flurbiprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURBIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GRO578KLP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-111 °C, 110 - 111 °C | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.